molecular formula C21H27N7O3 B2751944 1-(2,5-dimethoxyphenyl)-3-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)amino)ethyl)urea CAS No. 1170554-58-1

1-(2,5-dimethoxyphenyl)-3-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)amino)ethyl)urea

Número de catálogo: B2751944
Número CAS: 1170554-58-1
Peso molecular: 425.493
Clave InChI: WKBGPIQJWZYUEM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-(2,5-dimethoxyphenyl)-3-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)amino)ethyl)urea is a useful research compound. Its molecular formula is C21H27N7O3 and its molecular weight is 425.493. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

The compound 1-(2,5-dimethoxyphenyl)-3-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)amino)ethyl)urea is a complex organic molecule that has garnered attention due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C15H20N4O3\text{C}_{15}\text{H}_{20}\text{N}_4\text{O}_3

Molecular Characteristics

PropertyValue
Molecular Weight304.35 g/mol
Molecular FormulaC15H20N4O3
CAS Number923810-16-6

Biological Activity Overview

  • Anticancer Activity : Research indicates that compounds similar to this urea derivative exhibit significant anticancer properties. For instance, derivatives containing a pyrazole moiety have shown cytotoxic effects against various cancer cell lines, including glioma and colon adenocarcinoma cells. The mechanism often involves apoptosis induction and cell cycle arrest in cancerous cells .
  • Inhibition of Enzymatic Activity : This compound is hypothesized to act as an inhibitor of certain enzymes critical in cancer progression. Studies have highlighted that similar compounds can inhibit human deacetylase Sirtuin 2 (HDSirt2), which is involved in various cellular processes including aging and cancer .
  • Anti-inflammatory Effects : Compounds with similar structural features have also been noted for their anti-inflammatory activities, which could be beneficial in treating conditions characterized by chronic inflammation .

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : Many studies report that urea derivatives trigger apoptosis in cancer cells through the activation of intrinsic pathways involving caspases .
  • Cell Cycle Arrest : The compound has been shown to cause G1 phase arrest in cell cycles, preventing cancer cells from proliferating .
  • Enzyme Inhibition : Inhibition of specific kinases and deacetylases plays a crucial role in its anticancer properties.

Case Studies

  • Cytotoxicity in Cancer Cell Lines :
    • A study demonstrated that derivatives of this compound exhibited IC50 values ranging from 5 to 10 µM against various cancer cell lines, indicating potent cytotoxic effects. For example, a related compound demonstrated an IC50 value of 5.13 µM against C6 glioma cells, outperforming standard chemotherapeutics like 5-FU (IC50 = 8.34 µM) .
  • Mechanistic Insights :
    • Flow cytometry analysis revealed that the compound induces apoptosis through mitochondrial pathways, with increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins observed in treated cells .

Aplicaciones Científicas De Investigación

Anticancer Properties

Research has indicated that compounds with similar structural motifs exhibit significant antiproliferative activity against various cancer cell lines. For instance, derivatives containing urea linkages have been synthesized and tested against the National Cancer Institute (NCI)-60 human cancer cell lines, demonstrating promising results in inhibiting cell proliferation .

Antiproliferative Agents

Given its structural features, this compound is being explored as a potential antiproliferative agent in cancer therapy. The ability to modify substituents on the phenyl and urea moieties allows for the optimization of biological activity .

Other Therapeutic Areas

Beyond oncology, compounds with similar structures have shown promise in treating conditions such as inflammation and autoimmune diseases due to their ability to modulate immune responses . The dual-targeting nature of such compounds makes them suitable candidates for further exploration in polypharmacology.

Case Studies

Several studies have documented the efficacy of urea derivatives in preclinical models:

  • Study A : A derivative was tested against melanoma cell lines, showing a significant reduction in cell viability at low micromolar concentrations.
  • Study B : In vivo studies demonstrated that similar compounds could inhibit tumor growth in xenograft models, suggesting potential for clinical application.

Q & A

Q. Basic Research: Synthesis Optimization

Q: What are the critical parameters for optimizing the multi-step synthesis of this urea-pyrimidine-pyrazole hybrid compound? A: Synthesis requires meticulous control of:

  • Temperature : Pyrazole and pyrimidine coupling reactions often proceed at 60–80°C to avoid side products .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution efficiency in urea formation .
  • Catalysts : Palladium-based catalysts (e.g., Pd(PPh₃)₄) may improve cross-coupling yields for pyrimidine intermediates .
    Methodological Tip : Use microwave-assisted synthesis to reduce reaction times and improve purity (e.g., 30% yield increase observed in analogous pyrazole-urea compounds) .

Table 1: Example Reaction Parameters from Analogous Compounds

StepReagentSolventTemp. (°C)Yield (%)Reference
Urea formationCDI*DMF7065–75
Pyrazole couplingPd(PPh₃)₄THF8040–50
*Carbonyldiimidazole

Q. Basic Research: Analytical Characterization

Q: Which analytical techniques are most reliable for verifying the structure and purity of this compound? A:

  • NMR Spectroscopy : ¹H/¹³C NMR can confirm substituent positions (e.g., pyrimidine C-H peaks at δ 8.2–8.5 ppm; urea NH peaks at δ 9.1–9.3 ppm) .
  • HPLC-MS : Use reverse-phase C18 columns with acetonitrile/water gradients (95% purity threshold recommended for biological assays) .
  • X-ray Crystallography : Resolve stereochemical ambiguities (e.g., pyrazole ring planarity) .

Q. Advanced Research: Structure-Activity Relationship (SAR) Design

Q: How can systematic SAR studies be designed to evaluate the biological relevance of substituents in this compound? A:

  • Variable Substituents : Modify methoxy groups on the phenyl ring or pyrazole methyl groups to assess hydrophobicity/activity correlations .
  • Bioisosteric Replacement : Replace the urea moiety with thiourea or amide groups to test hydrogen-bonding requirements .
  • In Silico Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to kinase targets .

Table 2: SAR Data from Analogous Urea Derivatives

Compound ModificationBiological Activity (IC₅₀, nM)TargetReference
2-Methoxy → 2-Cl15.2 (vs. 25.6)Kinase X
Pyrazole Me → HInactiveKinase Y

Q. Advanced Research: Mechanistic Elucidation

Q: What strategies are effective for elucidating the mechanism of action of this compound in kinase inhibition? A:

  • Kinase Profiling : Use broad-panel kinase assays (e.g., Eurofins KinaseProfiler) to identify primary targets .
  • Cellular Thermal Shift Assay (CETSA) : Confirm target engagement in live cells by measuring protein denaturation shifts .
  • Metabolomics : Track downstream metabolic perturbations (e.g., ATP depletion) via LC-MS .

Q. Advanced Research: Data Contradiction Analysis

Q: How should researchers address discrepancies in biological activity data across studies? A:

  • Replicate Key Experiments : Validate assays in triplicate under standardized conditions (e.g., cell passage number, serum concentration) .
  • Control for Degradation : Monitor compound stability in assay buffers via HPLC (e.g., urea hydrolysis under basic conditions) .
  • Cross-Validate Targets : Combine genetic (siRNA) and pharmacological (inhibitors) approaches to confirm target specificity .

Q. Advanced Research: Stability Under Physiological Conditions

Q: What methodologies assess the compound’s stability in physiological environments? A:

  • pH-Dependent Stability : Incubate in buffers (pH 2–9) and quantify degradation via LC-MS over 24 hours .
  • Plasma Stability Assays : Measure half-life in human plasma at 37°C to predict in vivo bioavailability .
  • Light/Heat Stress Testing : Expose to 40°C/75% RH for 4 weeks to evaluate storage conditions .

Propiedades

IUPAC Name

1-(2,5-dimethoxyphenyl)-3-[2-[[6-(3,5-dimethylpyrazol-1-yl)-2-methylpyrimidin-4-yl]amino]ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N7O3/c1-13-10-14(2)28(27-13)20-12-19(24-15(3)25-20)22-8-9-23-21(29)26-17-11-16(30-4)6-7-18(17)31-5/h6-7,10-12H,8-9H2,1-5H3,(H,22,24,25)(H2,23,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKBGPIQJWZYUEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC(=NC(=C2)NCCNC(=O)NC3=C(C=CC(=C3)OC)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.